N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide is a chemical compound with the molecular formula and a molecular weight of approximately 358.16 g/mol. It is identified by the CAS number 876322-59-7 and is categorized as a benzamide derivative. The compound features a bromine atom and a trifluoromethyl group, which are significant for its chemical reactivity and biological activity. Its structure can be represented in the SMILES notation as CC1=CC=C(NC(=O)C2=CC=CC(C(F)(F)F)=C2)C=C1Br
.
There is no scientific literature available on the mechanism of action of N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide. This suggests that the compound is likely under investigation and its specific biological target or function is not yet public knowledge.
Research indicates that N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide exhibits notable biological activities, particularly in medicinal chemistry. It has been studied for its potential as an antimicrobial and anticancer agent. The presence of the trifluoromethyl group enhances lipophilicity, which may improve cell membrane permeability and bioavailability . Additionally, compounds with similar structures have shown activity against various cancer cell lines, indicating a potential for therapeutic applications.
The synthesis of N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide typically involves several steps:
N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide has several applications in research and industry:
Interaction studies involving N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide often focus on its binding affinity to biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential side effects. For instance, docking studies may reveal how this compound interacts with specific proteins involved in cancer proliferation pathways .
N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide shares structural similarities with other compounds in medicinal chemistry. Here are some comparable compounds:
Compound Name | CAS Number | Structural Features | Unique Aspects |
---|---|---|---|
N-(4-Bromo-2-Methylphenyl)-3-(Trifluoromethyl)Benzamide | 876322-60-0 | Similar brominated structure | Different position of bromine |
N-(2-Bromo-5-Methylphenyl)-3-(Trifluoromethyl)Benzamide | 876322-61-1 | Contains a different methyl substitution | Varying biological activity |
N-(4-Chloro-2-Methylphenyl)-3-(Trifluoromethyl)Benzamide | 876322-62-2 | Chlorine instead of bromine | Potentially different pharmacokinetics |
The uniqueness of N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide lies in its specific combination of bromine and trifluoromethyl groups, which significantly influence its chemical reactivity and biological properties compared to similar compounds.